(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone
Overview
Description
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone is a complex organic compound that features both an amino group and a methoxy group attached to a phenyl ring, as well as a methoxy-substituted azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-amino-3-methoxybenzaldehyde with 3-methoxyazetidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds with target proteins, influencing their activity. The azetidine ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
(4-Amino-3-methoxyphenyl)(3-methoxyazetidin-1-yl)methanone: shares similarities with other azetidine-containing compounds such as 3-methoxyazetidine hydrochloride.
Imidazopyrazines and pyrazolopyrimidines: These compounds also contain nitrogen atoms in their ring structures and are used in similar applications.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and interactions with biological targets. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(4-amino-3-methoxyphenyl)-(3-methoxyazetidin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-16-9-6-14(7-9)12(15)8-3-4-10(13)11(5-8)17-2/h3-5,9H,6-7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEIAKZYRGDRLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC(=C(C=C2)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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